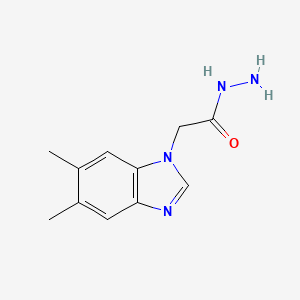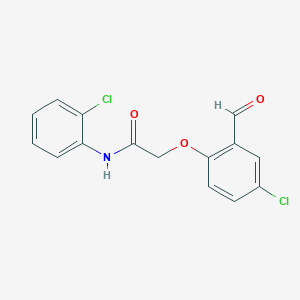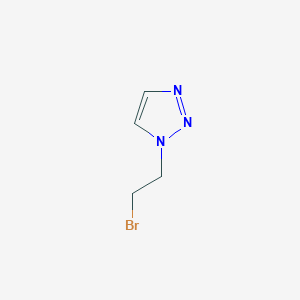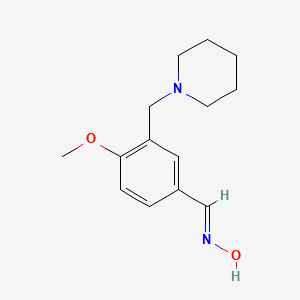![molecular formula C16H19ClN4O2 B3033671 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine CAS No. 1119452-09-3](/img/structure/B3033671.png)
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine
Vue d'ensemble
Description
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine, also known as 1-{3-[5-(CMOD)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine or CMOD-EtPz, is an important synthetic compound with a wide range of applications in research and development. It is a derivative of piperazine, a cyclic compound that is used as a starting material for the synthesis of many other compounds. CMOD-EtPz has been studied extensively for its potential applications in the fields of pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Ring-Fission and C–C Bond Cleavage Reactions
The compound exhibits interesting chemical behavior in ring-fission and carbon-carbon bond cleavage reactions. Jäger et al. (2002) explored the reaction of similar compounds, leading to tertiary amines and ultimately resulting in the formation of N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine and N,N′-bis[(3,4-dichlorophenyl)ethyl]-N,N′-dimethylmethanediamine. They used NMR, mass spectrometry, IR-spectroscopy, and X-ray structure analysis to understand the products and propose a reaction mechanism (Jäger et al., 2002).
Synthesis and Tuberculostatic Activity
Foks et al. (2004) reported the synthesis of various derivatives, including the 1,3,4-oxadiazole and 1,2,4-triazole derivatives, and tested them for their tuberculostatic activity. Their findings showed that these compounds exhibit minimum inhibiting concentrations (MIC) within a specific range, highlighting their potential in therapeutic applications (Foks et al., 2004).
Synthesis of Aryl-1,3,4-oxadiazolylacetic Acids
Janda (2001) described a synthesis method for ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates and (5-heteroaryl-l,3,4-oxadiazol-2-yl)acetates. This synthesis is significant for the development of compounds with potential anti-inflammatory and analgesic activities, as well as for the creation of new beta-lactam antibiotics (Janda, 2001).
Antimicrobial Activity of Benzimidazole Derivatives
Abdellatif et al. (2013) explored the synthesis of benzimidazole derivatives, including those with 1,2,4-oxadiazole rings. These compounds were evaluated for their antimicrobial activity, showcasing the potential use of such compounds in addressing microbial infections (Abdellatif et al., 2013).
Multifunctional Synthon for Synthesis of 1,2,5-Oxadiazole Derivatives
Stepanov et al. (2019) investigated the chemical properties of a similar compound, focusing on its acylation, oxidation, and the reactions of the chloromethyl group with various reagents. This study highlights the multifunctional nature of the compound as a synthon for the synthesis of diverse 1,2,5-oxadiazole derivatives (Stepanov et al., 2019).
Safety and Hazards
The safety information suggests that personal protective equipment/face protection should be worn when handling this compound. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .
Propriétés
IUPAC Name |
[3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-20-6-8-21(9-7-20)16(22)13-5-3-4-12(10-13)15-18-14(11-17)23-19-15/h3-5,10H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYGHNJXAPDTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)



![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)


![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)


